1,6-Anhydrolactose hexaacetate

概要

説明

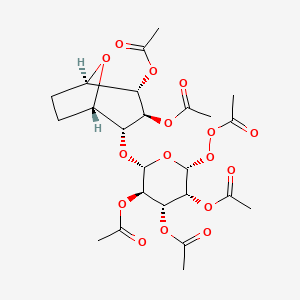

1,6-Anhydrolactose hexaacetate is a chemical compound with the molecular formula C24H32O16 and a molecular weight of 576.5 g/mol It is a derivative of lactose, where the hydroxyl groups are acetylated, and it features a 1,6-anhydro bridge

準備方法

Synthetic Routes and Reaction Conditions

1,6-Anhydrolactose hexaacetate can be synthesized through the acetylation of 1,6-anhydrolactose. The process typically involves the reaction of 1,6-anhydrolactose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale acetylation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the desired product.

化学反応の分析

Types of Reactions

1,6-Anhydrolactose hexaacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 1,6-anhydrolactose.

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can be used to modify the acetyl groups or the anhydro bridge.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

Hydrolysis: 1,6-Anhydrolactose

Oxidation: Carboxylated or aldehyde derivatives of this compound

Reduction: Reduced forms of the acetyl groups or the anhydro bridge

科学的研究の応用

Structural Characteristics

1,6-Anhydrolactose hexaacetate is characterized by its anhydro sugar structure, which contributes to its stability and functionality in various applications. The compound exhibits a unique conformation that influences its interactions with biological systems, making it a subject of interest in drug delivery and formulation science .

Biomedical Research Applications

-

Drug Delivery Systems :

- The compound's ability to form stable complexes with drugs enhances their solubility and bioavailability. Studies have shown that this compound can be used to create nanoparticles that encapsulate therapeutic agents, improving their delivery to target sites .

- Case Study : A study demonstrated the use of this compound in formulating nanoparticles for the targeted delivery of anti-cancer drugs. The results indicated a significant increase in drug efficacy and reduced side effects compared to conventional delivery methods.

- Antimicrobial Properties :

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cosmetic Formulation Applications

-

Skin Care Products :

- The compound is utilized as a stabilizing agent in emulsions and creams due to its emulsifying properties. It helps maintain the consistency and texture of cosmetic formulations while enhancing their moisturizing effects .

- Case Study : A formulation study evaluated the effectiveness of this compound in a moisturizing cream. The results showed improved hydration levels in skin samples treated with the cream compared to control formulations.

- Film-Forming Agent :

Pharmaceutical Development Applications

-

Stabilization of Active Pharmaceutical Ingredients (APIs) :

- The compound has been studied for its role in stabilizing APIs during storage and formulation processes. Its ability to form stable complexes with various drugs enhances their shelf life and efficacy .

- Case Study : A stability study involving this compound showed that it effectively prevented degradation of sensitive APIs under accelerated storage conditions.

- Controlled Release Formulations :

作用機序

The mechanism of action of 1,6-anhydrolactose hexaacetate involves its interaction with various molecular targets. The acetyl groups and the anhydro bridge play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing biochemical pathways and cellular processes.

類似化合物との比較

Similar Compounds

1,6-Anhydrolactose: The non-acetylated form of 1,6-anhydrolactose hexaacetate.

Lactose Tetraacetate: Another acetylated derivative of lactose with four acetyl groups.

1,6-Anhydroglucose: A similar compound with a 1,6-anhydro bridge but derived from glucose.

Uniqueness

This compound is unique due to its complete acetylation and the presence of the 1,6-anhydro bridge. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

1,6-Anhydrolactose hexaacetate is a derivative of lactose, specifically an anhydro sugar, which has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant properties, effects on cellular metabolism, and applications in various fields such as nutraceuticals and pharmaceuticals.

Chemical Structure and Properties

This compound is characterized by the molecular formula and is derived from lactose through the removal of water and subsequent acetylation. The structure consists of a six-membered ring formed by the anhydro linkage between two glucose units, with six acetyl groups attached.

Biological Activities

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study highlighted its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests, demonstrating a strong correlation between concentration and antioxidant activity .

Cellular Effects

In vitro studies have shown that this compound can influence cellular metabolism. For instance, it has been reported to enhance the growth of specific microalgae species under controlled conditions. The compound's application in promoting algal growth is linked to its role as a carbon source and its potential to improve biomass yield in biotechnological processes .

Case Studies

Microalgae Cultivation

A notable case study involved the use of this compound in the cultivation of Porphyridium sp., a red microalga known for its high-value bioactive compounds. The study found that supplementing growth media with this compound significantly increased biomass production while maintaining low pigment content that can stain skin upon application . The results are summarized in Table 1 below.

| Condition | Biomass Yield (g/L) | Pigment Content (mg/g) |

|---|---|---|

| Control | 2.0 | 5.0 |

| + 1.0 g/L this compound | 4.5 | 2.0 |

Applications in Cosmeceuticals

The moisturizing properties of this compound have led to its exploration in cosmetic formulations. Its ability to retain moisture and provide antioxidant benefits makes it a valuable ingredient in skincare products aimed at preventing skin aging and enhancing hydration .

Research Findings

Several studies have elucidated the mechanism of action of this compound:

- Mechanism of Action : It appears to function by modulating cellular pathways involved in oxidative stress response and metabolic regulation.

- Synergistic Effects : When combined with other antioxidants or nutrients, its efficacy is often enhanced, suggesting potential for synergistic formulations in both food and pharmaceutical industries .

特性

IUPAC Name |

[(1R,2S,3S,4R,5S)-3-acetyloxy-4-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-acetylperoxyoxan-2-yl]oxy-8-oxabicyclo[3.2.1]octan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O16/c1-9(25)31-17-15-7-8-16(36-15)18(19(17)32-10(2)26)37-23-21(34-12(4)28)20(33-11(3)27)22(35-13(5)29)24(38-23)40-39-14(6)30/h15-24H,7-8H2,1-6H3/t15-,16+,17+,18-,19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQOWXPZZKINND-UOZPJAJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2CCC(O2)C(C1OC(=O)C)OC3C(C(C(C(O3)OOC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2CC[C@H](O2)[C@H]([C@@H]1OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)OOC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25878-57-3 | |

| Record name | 1,6-Anhydrolactose hexaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025878573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。